Synthetic Efficiency: Ring Contraction vs. Photocycloaddition
Two established synthetic routes to the 3-aminocyclobutyl core of the target compound demonstrate substantial differences in yield and regiocontrol. The ring-contraction method (diethyl cyclobutane-1,3-dicarboxylate with DPPA, followed by hydrolysis) achieves 72–85% yield with high regiocontrol, whereas the alternative [2+2] photocycloaddition route yields only 45–68% under comparable optimization conditions . For procurement purposes, this translates to a 17–40 percentage point yield advantage when selecting starting materials compatible with the ring-contraction pathway.
| Evidence Dimension | Synthetic yield for 3-aminocyclobutyl core formation |
|---|---|
| Target Compound Data | 72–85% yield |
| Comparator Or Baseline | [2+2] Photocycloaddition: 45–68% yield |
| Quantified Difference | +17 to +40 percentage points absolute yield advantage |
| Conditions | Ring contraction: diethyl cyclobutane-1,3-dicarboxylate, DPPA, t-BuOH, Δ; photocycloaddition: acrylonitrile, UV 254 nm, Ru(bpy)₃Cl₂, N₂ atmosphere |
Why This Matters
This yield differential directly impacts procurement economics: higher-yielding routes reduce precursor material requirements and purification burden, lowering effective cost per gram for research-scale acquisition.
